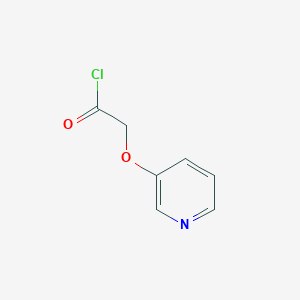
2-(Pyridin-3-yloxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yloxy)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyridine ring substituted at the 3-position with an oxyacetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetyl chloride typically involves the reaction of 3-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Hydroxypyridine+Acetyl chloride→2-(Pyridin-3-yloxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 2-position of the pyridine ring.
2-(Pyridin-4-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 4-position of the pyridine ring.
2-(Pyridin-3-yloxy)propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-(Pyridin-3-yloxy)acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the oxyacetyl chloride group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-pyridin-3-yloxyacetyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2 |
InChI Key |
KIOQVZMSERCARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















